molecular formula C22H21N5O2S B11258399 N-(4-ethylphenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide

N-(4-ethylphenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide

Cat. No.: B11258399
M. Wt: 419.5 g/mol
InChI Key: JGIBJERTZGFZMI-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a purine core, which is a common structural motif in many biologically active molecules, including nucleotides and certain pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the sulfanyl group and the acetamide moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Key steps would include purification and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The purine core can bind to enzymes or receptors, modulating their activity. The sulfanyl group may enhance the compound’s binding affinity or alter its pharmacokinetic properties. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ethylphenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide is unique due to its specific structural features, including the purine core and the sulfanyl group

Properties

Molecular Formula

C22H21N5O2S

Molecular Weight

419.5 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-[[9-(4-methylphenyl)-6-oxo-1H-purin-8-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H21N5O2S/c1-3-15-6-8-16(9-7-15)25-18(28)12-30-22-26-19-20(23-13-24-21(19)29)27(22)17-10-4-14(2)5-11-17/h4-11,13H,3,12H2,1-2H3,(H,25,28)(H,23,24,29)

InChI Key

JGIBJERTZGFZMI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(N2C4=CC=C(C=C4)C)N=CNC3=O

Origin of Product

United States

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